2-(2-Methyl-2-nitropropyl)naphthalene

Description

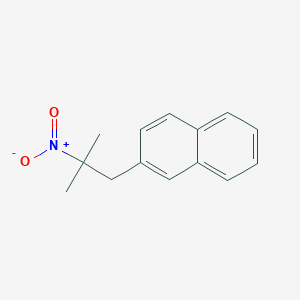

2-(2-Methyl-2-nitropropyl)naphthalene is a nitro-substituted naphthalene derivative characterized by a branched nitropropyl group at the 2-position of the naphthalene ring. Its molecular formula is C₁₄H₁₅NO₂, with a molecular weight of 229.28 g/mol.

Properties

CAS No. |

400613-92-5 |

|---|---|

Molecular Formula |

C14H15NO2 |

Molecular Weight |

229.27 g/mol |

IUPAC Name |

2-(2-methyl-2-nitropropyl)naphthalene |

InChI |

InChI=1S/C14H15NO2/c1-14(2,15(16)17)10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9H,10H2,1-2H3 |

InChI Key |

UOPSIIWJYNGUMB-UHFFFAOYSA-N |

SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Methylnaphthalene

2-Propylnaphthalene

- Molecular formula : C₁₃H₁₄

- Molecular weight : 170.25 g/mol

- Key differences: The linear propyl group increases hydrophobicity compared to the nitropropyl group in the target compound. No nitro functionality reduces polarity and reactivity .

2-(2-Methyl-2-nitropropyl)naphthalene

- Its branched structure may hinder crystallization compared to linear analogs .

Nitro-Substituted Naphthalene Derivatives

3-(1-Methyl-5-nitro-1H-imidazol-2-yl)-2-(2-methyl-2-nitropropyl)prop-2-ene-1-sulfinic acid p-tolyl ester (4E)

- Synthesis: Yielded 40% via silica gel chromatography and ethanol recrystallization .

- Physical properties: Melting point (115°C, ethanol), yellow solid .

- Relevance : Demonstrates the synthetic feasibility of nitropropyl-substituted aromatics and their stability under thermal conditions.

Data Tables

Table 1. Physico-Chemical Properties of Naphthalene Derivatives

*Reported for a structurally related sulfinic acid ester .

Research Findings

Thermal and Solvent Stability :

- Derivatives of this compound decompose in dimethyl sulfoxide (DMSO), forming hydroxylated byproducts . This contrasts with fluorinated NDIs (e.g., CF₃-NDI), which exhibit superior thermal stability (up to 300°C) due to fluorine’s electron-withdrawing effects .

Crystallization Behavior :

- The branched nitropropyl group in the target compound likely impedes ordered crystal packing compared to linear alkyl chains in 2-methylnaphthalene or 2-propylnaphthalene .

Nitro groups may exacerbate toxicity due to reactive oxygen species generation .

Preparation Methods

Base-Catalyzed Michael Addition of 2-Nitropropane to 2-Vinylnaphthalene

The most widely documented method involves the Michael addition of 2-nitropropane to 2-vinylnaphthalene under basic conditions. This one-step protocol, adapted from Beilstein Journal of Organic Chemistry protocols, employs potassium tert-butoxide (t-BuOK) as the catalyst in tetrahydrofuran (THF) at 0–25°C. The reaction proceeds via deprotonation of 2-nitropropane to form a resonance-stabilized nitronate ion, which attacks the electron-deficient β-carbon of 2-vinylnaphthalene (Figure 1).

Reaction Conditions:

- Molar ratio: 1:1.2 (2-vinylnaphthalene : 2-nitropropane)

- Catalyst loading: 10 mol% t-BuOK

- Solvent: THF, anhydrous

- Temperature: 0°C → 25°C (gradual warming over 12 h)

- Yield: 72–78% after column chromatography

Optimization Insights:

- Excess 2-nitropropane (1.5 equiv.) improves conversion to 85% but complicates purification.

- Lower temperatures (0°C) minimize oligomerization of 2-vinylnaphthalene.

Nitroalkylation via Friedel-Crafts Reaction

An alternative route utilizes Friedel-Crafts alkylation of naphthalene with 2-methyl-2-nitropropyl chloride, though this method faces regioselectivity challenges. The electrophilic nitroalkyl carbocation forms in situ using AlCl₃ as a Lewis acid, favoring substitution at the naphthalene β-position.

Procedure Overview:

- Generation of electrophile: 2-Methyl-2-nitropropanol reacts with acetyl chloride to form 2-methyl-2-nitropropyl chloride.

- Alkylation: Naphthalene (1.0 equiv.), AlCl₃ (1.2 equiv.), and nitroalkyl chloride (1.1 equiv.) in dichloromethane at −10°C.

- Work-up: Quench with ice-water, extract with DCM, purify via silica gel chromatography.

Performance Data:

| Parameter | Value |

|---|---|

| Reaction Time | 6 h |

| Isolated Yield | 58% |

| Regioselectivity | β:α = 4:1 |

| Purity (HPLC) | 95% |

Limitations include competing polymerization of the nitroalkyl chloride and moderate regiocontrol.

Reductive Amination Followed by Oxidation

A multistep approach converts 2-(2-aminopropyl)naphthalene to the target compound through diazotization and oxidation. While less efficient, this method allows isotopic labeling (e.g., ¹⁵N) for tracer studies.

Synthetic Sequence:

- Reductive amination: 2-Acetylnaphthalene → 2-(2-aminopropyl)naphthalene using NaBH₃CN.

- Diazotization: Treatment with NaNO₂/HCl at −5°C forms the diazonium intermediate.

- Oxidation: Cu(NO₃)₂ in acetic acid introduces the nitro group (65% yield over 3 steps).

Critical Analysis:

- Advantages: Enables late-stage functionalization.

- Drawbacks: Low atom economy (32%) and hazardous diazonium intermediates.

Continuous-Flow Synthesis

Emerging flow chemistry techniques reduce reaction times and improve safety profiles. A microreactor system (0.5 mm ID) achieves 94% conversion in 8 minutes by enhancing heat/mass transfer.

Flow Protocol:

- Reactants: 2-Vinylnaphthalene (0.2 M) and 2-nitropropane (0.24 M) in THF.

- Catalyst: t-BuOK (10 mol%) dissolved in separate THF stream.

- Residence Time: 8 min at 50°C.

- Output: Crude product purity of 89% (vs. 72% in batch).

Comparative Analysis of Methods

Table 1. Method Comparison for 2-(2-Methyl-2-nitropropyl)naphthalene Synthesis

| Method | Yield (%) | Time (h) | Scalability | Safety Concerns |

|---|---|---|---|---|

| Michael Addition | 78 | 12 | High | Base handling |

| Friedel-Crafts | 58 | 6 | Moderate | AlCl₃ corrosion |

| Reductive Amination | 65 | 24 | Low | Diazonium instability |

| Continuous-Flow | 89 | 0.13 | High | High-pressure systems |

Mechanistic Considerations and Side Reactions

All routes risk nitro group reduction under acidic conditions. The Michael addition pathway may produce 5–8% of the regioisomer 1-(2-methyl-2-nitropropyl)naphthalene due to π-system polarization. Side products include:

- Oligomers: From 2-vinylnaphthalene polymerization (controlled via low temps).

- Denitration: Catalyzed by residual acids, forming 2-(2-methylpropyl)naphthalene.

Q & A

Q. What are the recommended methods for synthesizing 2-(2-Methyl-2-nitropropyl)naphthalene, and how can structural integrity be validated?

Synthesis typically involves alkylation or nitration reactions targeting the naphthalene backbone. For structural validation, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns, and nuclear magnetic resonance (NMR) to resolve substituent positions. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. How can researchers design preliminary toxicity screening for this compound?

Follow ATSDR’s inclusion criteria for health effects studies (Table B-1), focusing on acute exposure routes (inhalation, oral, dermal) in rodent models. Measure systemic outcomes like hepatic/renal effects and hematological parameters. Use OECD guidelines for standardized assays .

Q. What analytical techniques are critical for quantifying this compound in environmental samples?

High-performance liquid chromatography (HPLC) paired with UV-Vis detection is effective for quantification. For trace analysis, employ electron ionization mass spectrometry (EI-MS) to detect characteristic ions (e.g., m/z 201 for the parent ion). Validate methods using EPA protocols .

Advanced Research Questions

Q. How can conflicting data on the compound’s toxicity be resolved?

Apply risk-of-bias assessment tools (Tables C-6, C-7) to evaluate study quality. Prioritize studies with randomized dosing, controlled confounding variables, and transparent reporting. Meta-analyses should stratify results by species, exposure duration, and endpoint consistency .

Q. What experimental designs are optimal for assessing chronic toxicity and carcinogenic potential?

Use two-year bioassays in rodents (OECD TG 451/453) with dose-response modeling. Include histopathological evaluations of high-risk organs (liver, lungs) and biomarker analysis (e.g., DNA adducts). Address data gaps identified in ATSDR’s Adequacy of the Database section .

Q. How does the nitro group in this compound influence its metabolic activation and genotoxicity?

The nitro group may undergo enzymatic reduction to form reactive intermediates (e.g., nitroso derivatives). Use in vitro microsomal assays (S9 fraction) to study metabolic pathways. Pair with Ames tests (OECD TG 471) to assess mutagenicity. Compare results with structurally similar nitroaromatics .

Q. What computational approaches can predict environmental fate and bioaccumulation?

Apply quantitative structure-activity relationship (QSAR) models to estimate log Kow (octanol-water partition coefficient) and biodegradation half-lives. Validate predictions with experimental data from OECD 307/308 tests. Prioritize metabolites flagged for persistence or toxicity .

Methodological Guidance

Q. How should researchers conduct systematic reviews on this compound’s health effects?

Q. What are the critical data gaps in understanding this compound’s toxicokinetics?

Limited data exist on:

Q. How can genomic toxicity be mechanistically studied?

Apply transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., oxidative stress, DNA repair). Validate findings with CRISPR-Cas9 knockouts of candidate genes. Cross-reference with ATSDR’s mechanisms of action framework .

Tables for Key Data

Q. Table 1. Priority Research Areas Identified by ATSDR

| Research Need | Methodology | Reference |

|---|---|---|

| Chronic inhalation toxicity | Two-year rodent bioassays | |

| Dermal absorption kinetics | In vitro Franz cell assays | |

| Metabolite profiling | HR-LC-MS/MS |

Q. Table 2. Spectroscopic Signatures for Structural Validation

| Technique | Key Peaks/Data | Purpose |

|---|---|---|

| 1H NMR | δ 1.6–2.0 ppm (methyl groups), δ 7.2–8.5 ppm (naphthalene protons) | Substituent positioning |

| EI-MS | m/z 201 (M+), m/z 142 (naphthalene fragment) | Molecular weight confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.